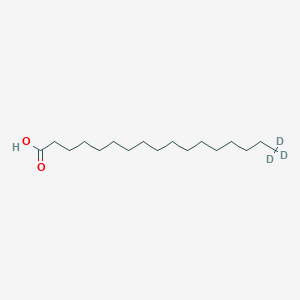

Heptadecanoic acid-d3

Description

Properties

IUPAC Name |

17,17,17-trideuterioheptadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEMQGTRYUADPNZ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Heptadecanoic Acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of heptadecanoic acid-d3 (17,17,17-trideuterioheptadecanoic acid). This isotopically labeled fatty acid serves as a crucial internal standard for mass spectrometry-based quantification of its unlabeled counterpart, heptadecanoic acid, a biomarker for dairy fat intake and a compound of interest in metabolic research.[1][2]

Introduction to this compound

Heptadecanoic acid, a 17-carbon saturated fatty acid, is naturally found in trace amounts in dairy products and ruminant fats. Its deuterated analogue, this compound, is a stable, non-radioactive isotopologue where the three hydrogen atoms of the terminal methyl group are replaced with deuterium. This mass shift allows for its use as an internal standard in quantitative analyses, enabling precise and accurate measurements of endogenous heptadecanoic acid in various biological matrices.[1][2] The high isotopic enrichment of commercially available standards, often exceeding 98-99%, is critical for minimizing signal overlap and ensuring analytical accuracy.[1][3][4]

Synthesis of this compound

The chemical synthesis of this compound typically involves the introduction of a deuterated methyl group at the terminus of a 16-carbon chain precursor. While specific proprietary methods may vary between manufacturers, a common and logical synthetic approach involves a Grignard reaction with a deuterated methylating agent.

A plausible synthetic pathway is outlined below:

Experimental Protocol: Synthesis via Grignard Reaction

The following protocol is a representative example of how this compound could be synthesized.

Step 1: Protection of 16-Bromohexadecanoic Acid

-

16-bromohexadecanoic acid is reacted with a protecting group, such as tert-butanol in the presence of a catalyst, to form the corresponding tert-butyl ester. This prevents the acidic proton of the carboxylic acid from interfering with the Grignard reagent.

-

The reaction mixture is worked up and the protected 16-bromohexadecanoate is purified, for example, by column chromatography.

Step 2: Preparation of Deuterated Methyl Grignard Reagent

-

Magnesium turnings are activated in anhydrous diethyl ether.

-

Deuterated methyl iodide (CD3I) is added dropwise to the magnesium suspension under an inert atmosphere (e.g., argon or nitrogen) to initiate the formation of the Grignard reagent, methyl-d3-magnesium iodide (CD3MgI).

Step 3: Grignard Coupling Reaction

-

The protected 16-bromohexadecanoate, dissolved in an anhydrous ether, is added to the freshly prepared deuterated Grignard reagent at a controlled temperature.

-

The reaction is allowed to proceed to completion, resulting in the formation of the protected this compound.

-

The reaction is quenched, typically with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

Step 4: Deprotection

-

The protecting group is removed from the protected this compound. In the case of a tert-butyl ester, this is typically achieved by acid-catalyzed hydrolysis (e.g., with trifluoroacetic acid or hydrochloric acid).

-

The resulting this compound is then purified by recrystallization or chromatography to yield the final product.

Isotopic Purity Analysis

The determination of isotopic purity is a critical step in the characterization of this compound. The two primary analytical techniques employed for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Isotopic Purity of this compound

| Analytical Method | Parameter Measured | Typical Purity/Enrichment | Reference |

| GC-MS | Mass-to-charge ratio (m/z) of molecular ions or fragments | >98% deuterated forms | [1] |

| NMR Spectroscopy | Absence of proton signals at the C-17 position in ¹H NMR; Presence and integration of the deuterium signal in ²H NMR | ≥99% isotopic enrichment | [4] |

Experimental Workflow for Isotopic Purity Determination

References

The Sentinel of Accuracy: Heptadecanoic Acid-d3 in Modern Lipid Metabolism Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of lipid metabolism, understanding the precise quantity and flux of fatty acids is paramount to unraveling cellular processes in both health and disease. The subtle shifts in lipid profiles can herald the onset of metabolic disorders, cardiovascular diseases, and other complex pathologies. To navigate this complex landscape, researchers require robust analytical tools that offer unparalleled accuracy and reproducibility. This is where the role of isotopically labeled internal standards, particularly Heptadecanoic acid-d3 (C17:0-d3), becomes indispensable. This technical guide provides a comprehensive overview of the application of this compound in lipid metabolism studies, detailing its function, relevant experimental protocols, and the metabolic pathways it helps to elucidate.

The Core Principle: Isotope Dilution Mass Spectrometry

This compound is the deuterated form of heptadecanoic acid, a saturated odd-chain fatty acid.[1][2] Its primary and most critical role in lipidomics is as an internal standard for quantitative analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][3][4] The principle behind its use lies in the stable isotope dilution technique. A known amount of this compound is added to a biological sample at the very beginning of the experimental workflow.[3] Because it is chemically identical to its natural, non-deuterated counterpart, it experiences the same physical and chemical changes throughout the entire sample preparation process, including extraction, derivatization, and ionization.[3]

During mass spectrometry analysis, the instrument can differentiate between the deuterated standard and the endogenous analyte due to their mass difference. By measuring the ratio of the endogenous fatty acid to the known amount of the added deuterated internal standard, researchers can accurately calculate the absolute concentration of the fatty acid in the original sample.[3] This method effectively corrects for any sample loss that may occur during the multi-step preparation process and compensates for variations in instrument response, thereby ensuring high accuracy and precision in the final quantitative data.[3][5]

Quantitative Data Summary

The use of deuterated internal standards like this compound allows for the precise quantification of fatty acids in various biological matrices. The following tables summarize key quantitative parameters related to the analytical methods and typical concentration ranges of relevant fatty acids in human plasma.

Table 1: Analytical Method Performance with Deuterated Standards

| Parameter | Value | Analytical Method | Reference |

| Linearity (R²) | > 0.999 | HPLC-ESI-MS | [6] |

| Limit of Detection (LOD) | 100 nM | HPLC-ESI-MS | [6] |

| Accuracy | > 90% | HPLC-ESI-MS | [6] |

| Precision | > 88% | HPLC-ESI-MS | [6] |

| Linearity (R²) | 0.991 - 1.00 | GC-FID | [7] |

| Limit of Quantification (LOQ) | Varies by fatty acid | GC-FID | [7] |

| Intra-assay CV (C15:0) | 5.5% | GC-FID | [7] |

| Intra-assay CV (cis C18:2n6) | 10.0% | GC-FID | [7] |

| QC Sample CV (C15:0) | 11.72% | GC-MS | [8] |

| QC Sample CV (C17:0) | 8.14% | GC-MS | [8] |

Table 2: Reported Concentrations of Heptadecanoic Acid and Other Major Fatty Acids in Human Plasma

| Fatty Acid | Concentration Range (μmol/L) | Notes | Reference |

| Heptadecanoic Acid (C17:0) | 2.12 (mean % of total) | Plasma phospholipids | [7] |

| Palmitic Acid (C16:0) | 300 - 4100 | Major saturated fatty acid | [9] |

| Stearic Acid (C18:0) | 100 - 1000 | Major saturated fatty acid | [9] |

| Oleic Acid (C18:1n9) | 30 - 3200 | Major monounsaturated fatty acid | [9] |

| Linoleic Acid (C18:2n6) | 200 - 5000 | Essential polyunsaturated fatty acid | [9] |

| α-Linolenic Acid (C18:3n3) | 12.0 - 186.9 | Essential polyunsaturated fatty acid | [9] |

| Docosahexaenoic Acid (DHA) | 7.2 - 237.5 | Important omega-3 fatty acid | [9] |

Experimental Protocols

The accurate quantification of fatty acids using this compound as an internal standard involves a multi-step process. Below are detailed methodologies for both GC-MS and LC-MS based analyses.

Protocol 1: Quantitative Analysis of Total Fatty Acids by GC-MS

This protocol is adapted from established methods for the analysis of total fatty acids in plasma, tissues, or cells.[5][9][10]

1. Sample Preparation and Lipid Extraction:

-

To a known amount of sample (e.g., 100 µL of plasma or 10 mg of homogenized tissue), add a known amount of this compound internal standard solution.

-

Add 2 mL of a 2:1 (v/v) chloroform:methanol solution.

-

Vortex vigorously for 1 minute.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for 30 seconds.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.[5]

2. Saponification:

-

Dry the extracted lipids under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a methanolic potassium hydroxide solution.

-

Incubate to hydrolyze the ester bonds, releasing the free fatty acids.

3. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Neutralize the solution with hydrochloric acid.

-

Add boron trifluoride (BF3) in methanol (e.g., 14% solution) and incubate to convert the free fatty acids to their more volatile FAMEs.[5][9]

4. Extraction of FAMEs:

-

Extract the FAMEs from the solution using hexane.

-

Dry the hexane extract under a stream of nitrogen.

-

Reconstitute the dried FAMEs in a suitable solvent for GC-MS analysis.

5. GC-MS Analysis:

-

Gas Chromatograph: Use a suitable capillary column for FAME separation (e.g., a polar column).

-

Injector: Operate in splitless mode.

-

Oven Temperature Program: A gradient temperature program is used to separate the FAMEs based on their boiling points.

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode to monitor specific ions for each FAME and the deuterated internal standard, or in full scan mode.[5]

6. Quantification:

-

Construct a calibration curve using known concentrations of non-deuterated fatty acid standards and a constant concentration of this compound.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of each fatty acid in the biological sample based on its peak area ratio to the internal standard and the calibration curve.[5]

Protocol 2: Quantitative Analysis of Free Fatty Acids by LC-MS/MS

This protocol is a more direct approach for analyzing non-esterified fatty acids.[3][6]

1. Sample Preparation and Lipid Extraction:

-

To a biological sample (e.g., plasma), add a known quantity of this compound internal standard.

-

Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol or hexane.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Use a reverse-phase C18 column for the separation of the fatty acids.[3]

-

Mobile Phase: A gradient of water and an organic solvent mixture (e.g., acetonitrile/isopropanol), both containing a small amount of an additive like formic acid or ammonium acetate to improve ionization.[3]

-

Mass Spectrometer: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[3] This highly selective technique monitors specific precursor-to-product ion transitions for each fatty acid and its deuterated internal standard.[3]

3. Quantification:

-

Similar to the GC-MS method, create a calibration curve by analyzing standards with known concentrations of the fatty acids of interest and a fixed concentration of this compound.

-

Calculate the concentration of endogenous fatty acids based on the peak area ratio to the internal standard and the calibration curve.[3]

Visualizing Metabolic Pathways and Workflows

To better understand the context in which this compound is utilized, the following diagrams, generated using the DOT language, illustrate the metabolic fate of odd-chain fatty acids and a typical experimental workflow.

Caption: A generalized experimental workflow for fatty acid quantification using this compound.

Caption: The metabolic pathway of odd-chain fatty acids, exemplified by Heptadecanoic acid.

Conclusion

This compound is a cornerstone of modern quantitative lipidomics. Its role as an internal standard enables researchers to achieve the high levels of accuracy and precision necessary to detect subtle but significant changes in fatty acid metabolism. By facilitating reliable quantification, this compound is instrumental in advancing our understanding of the roles of odd-chain and other fatty acids in health and disease, ultimately supporting the development of novel diagnostics and therapeutic interventions. The robust methodologies and clear metabolic pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this powerful tool in their scientific endeavors.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of a robust automated analysis of plasma phospholipid fatty acids for metabolic phenotyping of large epidemiological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Association between plasma odd-chain fatty acid levels and immune cell traits in psoriasis: insights from a prospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comprehensive Profiling of Plasma Fatty Acid Concentrations in Young Healthy Canadian Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lipidmaps.org [lipidmaps.org]

Heptadecanoic Acid-d3 as a Biomarker for Dietary Fat Intake: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Objective biomarkers are crucial for accurately assessing dietary intake in nutritional epidemiology and clinical research, overcoming the limitations of self-reported data. Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has emerged as a promising biomarker for the intake of dairy fat.[1][2][3] Its deuterated form, heptadecanoic acid-d3 (C17:0-d3), serves as an ideal internal standard for precise quantification of its unlabeled counterpart in biological samples using mass spectrometry-based methods.[1][4] This technical guide provides a comprehensive overview of the use of this compound as a tool to measure dietary fat intake, detailing experimental protocols, quantitative data, and metabolic pathways.

Heptadecanoic Acid as a Biomarker

Heptadecanoic acid is found in significant amounts in ruminant fat due to microbial fermentation in the gut.[5] Consequently, its concentration in human tissues and blood is correlated with the consumption of dairy products.[6][7] While primarily obtained from dietary sources, there is ongoing research into the potential for endogenous synthesis of odd-chain fatty acids.[8][9]

Table 1: Dietary Sources and Concentrations of Heptadecanoic Acid

| Food Source | Concentration |

| Milk Fat | ~0.61% of total fatty acids[2][6][7][10] |

| Ruminant Meat Fat | ~0.83% of total fatty acids[2][6][7][10] |

Table 2: Reported Plasma Concentrations of Heptadecanoic Acid in Humans

| Population/Study | Mean Plasma Concentration (µM) |

| Adult (Both genders) | 1.2 ± 0.003[2] |

| Adult (Both genders) | 1.89 ± 0.92[2] |

Quantitative Analysis using this compound

The quantification of heptadecanoic acid in biological matrices like plasma is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). In these methods, a known amount of this compound is added to the sample as an internal standard at the beginning of the sample preparation process. This allows for accurate quantification by correcting for any loss of the analyte during extraction and derivatization.

Experimental Workflow for Plasma Fatty Acid Analysis

The following diagram outlines the typical workflow for the analysis of fatty acids in a plasma sample using GC-MS with this compound as an internal standard.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Plasma (Modified Folch Method)

This protocol is a widely used method for extracting total lipids from plasma samples.

Materials:

-

Plasma sample

-

This compound internal standard solution

-

Chloroform

-

Methanol

-

0.9% NaCl solution (or 0.74% KCl)

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen gas stream

Procedure:

-

To 100 µL of plasma in a glass centrifuge tube, add a known amount of this compound internal standard.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

-

Vortex vigorously for 1 minute.

-

Incubate at room temperature for 20-30 minutes.

-

Add 0.4 mL of 0.9% NaCl solution to induce phase separation.

-

Vortex for another minute and then centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

-

Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.

-

Dry the lipid extract under a gentle stream of nitrogen.

Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of fatty acids to their more volatile methyl esters for GC-MS analysis.[11][12][13]

Materials:

-

Dried lipid extract

-

Boron trifluoride (BF3) in methanol (14% w/v) or 1.25 M Methanolic HCl

-

Hexane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

Procedure:

-

To the dried lipid extract, add 1 mL of 14% BF3-methanol reagent.

-

Cap the tube tightly and heat at 100°C for 30 minutes.

-

Cool the tube to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly to extract the FAMEs into the hexane layer.

-

Centrifuge briefly to separate the phases.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC-MS analysis.

GC-MS and LC-MS/MS Parameters

The precise instrument parameters will vary depending on the specific system used. The tables below provide typical starting parameters for the analysis of FAMEs by GC-MS and underivatized fatty acids by LC-MS/MS.

Table 3: Typical GC-MS Parameters for FAME Analysis

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-23, HP-88 or similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[14] |

| Carrier Gas | Helium at a constant flow of 1-2 mL/min[15] |

| Inlet Temperature | 250°C[14] |

| Injection Volume | 1 µL (splitless or split injection) |

| Oven Program | Initial temp 100°C, ramp to 250°C at 5-10°C/min, hold for 5-10 min[15] |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |

| Monitored Ions (SIM) | m/z for Heptadecanoic acid methyl ester and this compound methyl ester |

Table 4: Typical LC-MS/MS Parameters for Fatty Acid Analysis

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size)[16] |

| Mobile Phase A | Water with 0.1% formic acid or 5 mM ammonium acetate |

| Mobile Phase B | Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate[16] |

| Flow Rate | 0.2-0.4 mL/min |

| Injection Volume | 5-10 µL |

| Gradient | Optimized for separation of fatty acids |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), negative ion mode[16] |

| Mass Analyzer | Triple Quadrupole |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Specific precursor-to-product ion transitions for Heptadecanoic acid and this compound |

Metabolic Pathway of Odd-Chain Fatty Acids

The primary source of heptadecanoic acid in humans is the diet, particularly from ruminant fats. However, there is evidence for a minor endogenous synthesis pathway originating from propionyl-CoA, which can be derived from the metabolism of certain amino acids and the fermentation of dietary fiber by gut microbiota.[9][17]

Conclusion

This compound is an indispensable tool for the accurate quantification of heptadecanoic acid, a validated biomarker of dairy fat intake. The detailed protocols and data presented in this guide provide researchers, scientists, and drug development professionals with the necessary information to implement this biomarker in their studies. The use of such objective measures is paramount for advancing our understanding of the complex relationship between dietary fats, metabolism, and human health.

References

- 1. jfda-online.com [jfda-online.com]

- 2. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]

- 3. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Dairy Fat Intake, Plasma Pentadecanoic Acid, and Plasma Iso-heptadecanoic Acid Are Inversely Associated With Liver Fat in Children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NP-MRD: Showing NP-Card for Heptadecanoic acid (NP0000741) [np-mrd.org]

- 7. HEPTADECANOIC ACID - Ataman Kimya [atamanchemicals.com]

- 8. Microbial synthesis of functional odd-chain fatty acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atamankimya.com [atamankimya.com]

- 11. benchchem.com [benchchem.com]

- 12. Derivatization techniques for free fatty acids by GC [restek.com]

- 13. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 14. agilent.com [agilent.com]

- 15. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Heptadecanoic Acid (C17:0): Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecanoic acid, also known as margaric acid (C17:0), is an odd-chain saturated fatty acid that has transitioned from being considered a minor component of natural fats to a molecule of significant interest in human health and disease.[1] Historically used as an internal standard in fatty acid analysis due to its perceived low abundance, recent epidemiological and experimental evidence has highlighted its potential as a biomarker for dairy fat intake and its inverse association with the risk of cardiometabolic diseases, inflammation, and certain cancers.[2][3] This technical guide provides a comprehensive overview of the natural occurrence of C17:0, its metabolism, and its multifaceted biological significance, with a focus on the underlying molecular mechanisms. Detailed experimental protocols for the accurate quantification of C17:0 in biological matrices are also presented to aid researchers in this burgeoning field.

Natural Occurrence of C17:0 Fatty Acid

Heptadecanoic acid is found in trace amounts across various natural sources, with ruminant fats being the primary dietary origin for humans.[4][5] Its presence is a result of microbial fermentation in the rumen.

Dairy Products

Milk and dairy products are the most significant dietary sources of C17:0.[1] The concentration can vary depending on the animal's feed and the fat content of the product.

| Dairy Product | C17:0 Concentration (% of total fatty acids) | Reference |

| Milk | 0.46 - 2.52% | [6] |

| Butter | ~0.6% | [7] |

| Cheese (Cheddar) | ~0.26 - 0.42% | [8] |

| Cream | ~0.54% | [7] |

Ruminant Meats

The fat from ruminant animals such as cattle and sheep also contains C17:0.

| Meat Source | C17:0 Concentration (mg/100g) | Reference |

| Beef (chuck loin) | 260 - 270 mg | [9] |

| Lamb (shoulder, leg) | 220 - 230 mg | [9] |

| Mutton (leg) | 240 mg | [9] |

Marine Organisms

Certain fish and marine invertebrates contain low levels of heptadecanoic acid.

| Marine Source | C17:0 Concentration (% of total fatty acids) | Reference |

| Atlantic Salmon (farmed) | 0.18% | [6] |

| Mediterranean Fish Species | 0.31 - 1.84% | [5] |

Plant Sources

C17:0 is generally rare in vegetable oils and fats, though trace amounts can be found in some.[4] For instance, olive oil and sunflower oil contain negligible amounts.[10][11]

Metabolism of C17:0 Fatty Acid

The metabolism of odd-chain fatty acids like C17:0 differs from that of their even-chain counterparts.[1]

-

β-Oxidation: C17:0 undergoes β-oxidation, similar to even-chain fatty acids. However, the final cleavage step yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, instead of two acetyl-CoA molecules.[1]

-

Endogenous Production: While primarily obtained from the diet, there is evidence of endogenous synthesis of odd-chain fatty acids. One proposed mechanism is α-oxidation of longer-chain fatty acids.[2][3] The human gut microbiome can also produce propionate, a precursor for the elongation to odd-chain fatty acids.

Biological Significance and Signaling Pathways

Emerging research has linked C17:0 to various health benefits, moving beyond its role as a simple biomarker.

Cardiometabolic Health

Several large-scale epidemiological studies have reported an inverse association between circulating levels of C17:0 and the risk of developing type 2 diabetes and cardiovascular disease.[2][3] Higher levels of C17:0 have been linked to improved lipid profiles and a lower prevalence of hypertension.[12]

Anti-Inflammatory and Anti-Cancer Properties

Recent studies suggest that C17:0 may possess anti-inflammatory and anti-cancer properties. It has been shown to suppress the proliferation of non-small-cell lung cancer cells.

Signaling Pathways

C17:0 has been demonstrated to modulate intracellular signaling pathways, contributing to its biological effects.

-

JAK/STAT Pathway: C17:0 has been shown to suppress the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. Specifically, it can reduce the phosphorylation of JAK2 and STAT3, which are key mediators of inflammatory and proliferative signals.

Experimental Protocols

Accurate quantification of C17:0 in biological samples is crucial for research. The following section details established protocols for lipid extraction and analysis.

Workflow for Fatty Acid Analysis

The general workflow for analyzing C17:0 from a biological sample involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction from Plasma (Modified Folch Method)

This protocol is suitable for extracting total lipids from plasma samples.[13][14]

Materials:

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator or vacuum centrifuge

Procedure:

-

To 1 mL of plasma in a glass centrifuge tube, add 20 mL of a 2:1 (v/v) chloroform:methanol mixture.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and protein denaturation.

-

Filter the homogenate through a fat-free filter paper into a clean glass tube.

-

Add 0.2 volumes (4 mL) of 0.9% NaCl solution to the filtrate to wash the extract.

-

Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.

-

Carefully aspirate the upper aqueous phase.

-

Transfer the lower chloroform phase, which contains the lipids, to a clean tube.

-

Evaporate the chloroform under a gentle stream of nitrogen or using a vacuum centrifuge.

-

The dried lipid extract can be stored at -80°C until derivatization.

Lipid Extraction from Cultured Cells (Bligh-Dyer Method)

This method is effective for extracting lipids from cultured cell pellets.[1][15][16]

Materials:

-

Phosphate-buffered saline (PBS), ice-cold

-

Chloroform

-

Methanol

-

Deionized water

-

Glass tubes

-

Cell scraper

-

Vortex mixer

-

Centrifuge

Procedure:

-

Wash the cell monolayer (e.g., in a 60 mm dish) with 3 mL of ice-cold PBS.

-

Add 3 mL of a 2:0.8 (v/v) methanol:water solution and scrape the cells.

-

Transfer the cell suspension to a glass tube.

-

Add 1 mL of chloroform, vortex for 30 seconds, and allow the phases to separate (centrifugation at low speed for 1 minute can aid separation).

-

Collect the lower chloroform phase.

-

Re-extract the upper aqueous phase with another 1 mL of chloroform.

-

Combine the chloroform phases and wash with 3 mL of the methanol:water solution.

-

After phase separation, collect the lower chloroform layer.

-

Evaporate the solvent to dryness.

Derivatization to Fatty Acid Methyl Esters (FAMEs) using Boron Trifluoride (BF₃)-Methanol

This is a common and effective method for preparing FAMEs for GC-MS analysis.[17][18]

Materials:

-

Dried lipid extract

-

0.5 N Methanolic NaOH

-

12-14% Boron trifluoride (BF₃) in methanol

-

n-Hexane or Heptane

-

Saturated NaCl solution

-

Anhydrous sodium sulfate

-

Heating block or water bath

-

Vortex mixer

Procedure:

-

To the dried lipid extract (up to 100 mg), add 3 mL of 0.5 N methanolic NaOH.

-

Heat at 100°C for 5-10 minutes in a sealed tube until the lipid droplets disappear (saponification).

-

Cool the tube and add 4 mL of 12-14% BF₃-methanol reagent.

-

Heat again at 100°C for 30 minutes (esterification).

-

Cool the tube to room temperature and add 2 mL of n-hexane.

-

Add several mL of saturated NaCl solution to facilitate phase separation.

-

Vortex thoroughly and allow the layers to separate.

-

Transfer the upper hexane layer containing the FAMEs to a clean vial.

-

Dry the hexane extract over anhydrous sodium sulfate.

-

The sample is now ready for GC-MS analysis.

GC-MS Analysis of FAMEs

The specific parameters for GC-MS analysis can vary depending on the instrument and column used. Below are typical parameters.[2][19]

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-FATWAX UI capillary column (30 m x 0.25 mm ID x 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Injection Mode | Splitless, 1 µL injection volume |

| Injector Temperature | 220°C - 250°C |

| Oven Temperature Program | Initial 70°C, ramp to 170°C at 11°C/min, then to 175°C at 0.8°C/min, and finally to 220°C at 20°C/min with a final hold. |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Detector Temperature | 250°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification of specific FAMEs |

Conclusion

Heptadecanoic acid (C17:0) is an odd-chain saturated fatty acid with growing importance in nutritional science and medicine. Its primary dietary sources are dairy products and ruminant fats. Beyond its utility as a biomarker, C17:0 exhibits biological activities that may contribute to a reduced risk of cardiometabolic diseases. Its ability to modulate signaling pathways, such as the JAK/STAT pathway, provides a mechanistic basis for its observed health effects. The detailed experimental protocols provided in this guide will facilitate further research into the precise roles of C17:0 in health and disease, potentially paving the way for novel dietary interventions and therapeutic strategies.

References

- 1. biochem.wustl.edu [biochem.wustl.edu]

- 2. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipidomics Workflow for Cells, Plasma & Tissue via LC-MS/MS - Creative Proteomics [creative-proteomics.com]

- 4. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Identification and quantification of lipids in wild and farmed Atlantic salmon (Salmo salar), and salmon feed by GC‐MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

- 8. advetresearch.com [advetresearch.com]

- 9. Foods High in Heptadecanoic acid (41st - 60th) | Whole Food Catalog [wholefoodcatalog.info]

- 10. Essential Components from Plant Source Oils: A Review on Extraction, Detection, Identification, and Quantification | MDPI [mdpi.com]

- 11. scialert.net [scialert.net]

- 12. file.scirp.org [file.scirp.org]

- 13. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. General procedure | Cyberlipid [cyberlipid.gerli.com]

- 15. tabaslab.com [tabaslab.com]

- 16. Special procedures | Cyberlipid [cyberlipid.gerli.com]

- 17. researchgate.net [researchgate.net]

- 18. ars.usda.gov [ars.usda.gov]

- 19. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]

Interpreting the Certificate of Analysis for Heptadecanoic Acid-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive framework for understanding and interpreting the Certificate of Analysis (CoA) for Heptadecanoic acid-d3. As a deuterated internal standard, the quality and characterization of this compound are critical for the accuracy and reproducibility of quantitative analytical methods, particularly in mass spectrometry-based assays. This document outlines the key analytical parameters presented in a typical CoA, details the experimental methodologies used for their determination, and provides visual representations of analytical workflows and relevant metabolic pathways.

Understanding the Certificate of Analysis: Key Data Summarized

A Certificate of Analysis for this compound provides critical information about its identity, purity, and quality. The following tables summarize the essential quantitative data typically found on a CoA.

Table 1: Identification and Physical Properties

| Parameter | Typical Specification | Description |

| Chemical Name | Heptadecanoic-17,17,17-d3 acid | The systematic name of the compound. |

| Synonyms | C17:0-d3, Margaric acid-d3 | Common alternative names for the compound.[1] |

| CAS Number | 202528-95-8 | A unique identifier assigned by the Chemical Abstracts Service.[1] |

| Molecular Formula | C₁₇H₃₁D₃O₂ | The elemental composition of the molecule, indicating the presence of three deuterium atoms.[1] |

| Molecular Weight | ~273.5 g/mol | The mass of one mole of the substance.[1] |

| Appearance | White to off-white solid/powder | The physical state and color of the compound at room temperature.[2] |

| Solubility | Soluble in organic solvents (e.g., Chloroform, DMF, DMSO, Ethanol) | Information on the solvents in which the compound can be dissolved.[1][2] |

Table 2: Quality Control and Purity Analysis

| Parameter | Typical Specification | Analytical Method | Description |

| Chemical Purity | ≥98% | Gas Chromatography (GC) | The percentage of the compound of interest relative to all other detectable components.[2] |

| Isotopic Enrichment | ≥99% deuterated forms (d1-d3) | Mass Spectrometry (MS) | The percentage of molecules that contain the deuterium label.[1][3] |

| Identity Confirmation | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation that the chemical structure matches that of this compound.[2][4] |

Experimental Protocols: A Closer Look at the Methodologies

The specifications presented in the CoA are derived from rigorous analytical testing. Below are detailed methodologies for the key experiments used to certify this compound.

Chemical Purity Determination by Gas Chromatography (GC)

Objective: To determine the percentage purity of this compound by separating it from any non-volatile or volatile impurities.

Methodology: Fatty Acid Methyl Ester (FAME) Analysis by GC-Flame Ionization Detection (FID) or GC-Mass Spectrometry (MS)

-

Derivatization: Due to the low volatility of fatty acids, they are typically converted to their more volatile fatty acid methyl esters (FAMEs) prior to GC analysis.[5][6]

-

A known amount of the this compound sample is dissolved in a suitable solvent (e.g., toluene).

-

A methylating agent, such as methanolic HCl or boron trifluoride in methanol, is added to the sample.[6]

-

The mixture is heated to facilitate the esterification reaction.

-

After cooling, the FAMEs are extracted into an organic solvent like hexane.

-

-

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A polar capillary column, such as one coated with polyethylene glycol (e.g., DB-Wax) or a cyanopropyl phase (e.g., HP-88), is typically used for FAME analysis.[7]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.[6][8]

-

Injector Temperature: Typically set around 250 °C.[7]

-

Oven Temperature Program: A temperature gradient is employed to ensure the separation of different fatty acids. A typical program might start at a lower temperature (e.g., 120 °C), ramp up to a higher temperature (e.g., 230 °C), and hold for a period to elute all components.[7][8]

-

Detector Temperature (FID): Typically set around 280 °C.[7]

-

-

Data Analysis:

-

The purity is calculated based on the area of the this compound methyl ester peak as a percentage of the total area of all peaks detected in the chromatogram.

-

Isotopic Enrichment and Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and to determine the percentage of molecules that are deuterated.

Methodology: GC-MS or Direct Infusion MS

-

Sample Introduction: The derivatized sample (as FAME) is introduced into the mass spectrometer via the gas chromatograph, or a solution of the underivatized acid can be directly infused.

-

Ionization: Electron Ionization (EI) is commonly used in GC-MS, which causes fragmentation of the molecule. Chemical Ionization (CI) is a softer ionization technique that can also be used and often results in a more prominent molecular ion peak.[5]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are measured.

-

For this compound methyl ester (C₁₈H₃₃D₃O₂), the expected molecular ion peak will be at a higher m/z value than the undeuterated analogue.

-

The mass spectrum will show a cluster of peaks corresponding to molecules with different numbers of deuterium atoms (d0, d1, d2, d3).

-

-

Data Analysis:

-

The isotopic enrichment is determined by comparing the intensities of the ion peaks corresponding to the deuterated species (M+1, M+2, M+3) to the intensity of the peak for the undeuterated species (M). The percentage of deuterated forms is the sum of the relative abundances of the d1, d2, and d3 species.

-

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and ensure the deuterium labels are in the correct position.

Methodology: ¹H NMR Spectroscopy

-

Sample Preparation: A small amount of the this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer.

-

Spectral Interpretation:

-

The ¹H NMR spectrum of a fatty acid shows characteristic signals for different protons in the molecule.[9]

-

-CH₃ group (non-deuterated): A triplet around 0.88 ppm.

-

-(CH₂)n- chain: A large signal around 1.25 ppm.

-

-CH₂- adjacent to the carboxyl group: A triplet around 2.35 ppm.

-

Carboxylic acid proton (-COOH): A broad singlet that can appear over a wide chemical shift range.

-

For Heptadecanoic acid-17,17,17-d3, the signal corresponding to the terminal methyl group protons will be significantly reduced or absent, confirming the position of the deuterium labels. The integration of the remaining proton signals should be consistent with the structure of the fatty acid chain.

-

Visualizing the Process: Workflows and Pathways

To further aid in the understanding of the analysis and the role of this compound, the following diagrams illustrate the analytical workflow and its metabolic context.

Heptadecanoic acid is an odd-chain saturated fatty acid. Its metabolism differs from that of even-chain fatty acids in the final product of beta-oxidation.

This guide provides a foundational understanding for the interpretation of a this compound Certificate of Analysis. For specific applications, it is always recommended to consult the detailed information provided by the supplier and to perform appropriate system suitability tests to ensure the material is fit for its intended purpose.

References

- 1. caymanchem.com [caymanchem.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. caymanchem.com [caymanchem.com]

- 4. molnova.com [molnova.com]

- 5. shimadzu.com [shimadzu.com]

- 6. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 7. agilent.com [agilent.com]

- 8. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Safety and Handling of Deuterated Fatty Acids: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for deuterated fatty acids. It is intended for laboratory personnel and researchers who utilize these valuable compounds in metabolic research, drug development, and other scientific applications. By understanding the unique properties of deuterated fatty acids and adhering to proper handling protocols, researchers can ensure both personal safety and the integrity of their experimental data.

General Safety and Hazard Information

Deuterium, a stable and non-radioactive isotope of hydrogen, is utilized to create deuterated fatty acids. The process of replacing hydrogen atoms with deuterium does not alter the fundamental chemical reactivity of the fatty acid molecule.[1] Therefore, the primary chemical hazards associated with a deuterated fatty acid are determined by the parent (unlabeled) fatty acid.[1]

It is crucial to always consult the Safety Data Sheet (SDS) for the specific unlabeled fatty acid before handling its deuterated counterpart.[1] The SDS provides comprehensive information regarding potential hazards, necessary personal protective equipment (PPE), and appropriate emergency procedures.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1]

-

Ventilation: Handle deuterated fatty acids in a well-ventilated area, such as a chemical fume hood, especially when working with volatile compounds or creating aerosols.[1]

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1]

Physical and Chemical Properties of Common Deuterated Fatty Acids

| Deuterated Fatty Acid | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Key Hazards (from unlabeled analog SDS) |

| Palmitic Acid-d31 | C₁₆H₁D₃₁O₂ | 287.7 | Solid | 63-64 | 351 | Skin and eye irritation.[3] |

| Stearic Acid-d35 | C₁₈H₁D₃₅O₂ | 319.7 | Solid | 68-70 | 361 | Skin irritation.[4][5] |

| Oleic Acid-d34 | C₁₈H₂D₃₄O₂ | 316.7 | Liquid | 13.4 | 192-195 (at 1.2 mmHg) | Mild skin and eye irritation.[6][7] |

| Linoleic Acid-d4 | C₁₈H₂₈D₄O₂ | 284.5 | Liquid | -5 | 229-230 (at 16 mmHg) | Air and light sensitive.[8] |

Handling and Storage for Isotopic Purity

A critical aspect of working with deuterated fatty acids is preserving their isotopic enrichment. Hydrogen/deuterium (H/D) exchange can occur under certain conditions, compromising the integrity of experimental results.

Key recommendations for maintaining isotopic purity include:

-

Protection from Moisture: Moisture is a primary source of protons that can lead to H/D back-exchange. Store deuterated fatty acids in tightly sealed containers in a dry environment, such as a desiccator, or under an inert atmosphere (e.g., argon or nitrogen).

-

Solvent Choice: Whenever possible, use aprotic and anhydrous (dry) solvents for reconstitution and in experimental setups. If aqueous solutions are necessary, maintain a neutral pH to minimize the risk of catalyzed H/D exchange.

-

Temperature Control: For long-term storage, refrigeration (e.g., 4°C) or freezing is often recommended to minimize degradation. However, always refer to the manufacturer's specific storage instructions. Avoid repeated freeze-thaw cycles.

-

Protection from Light: Many fatty acids are light-sensitive. Store them in amber vials or other light-protecting containers to prevent photodegradation.

Experimental Protocols

The following sections provide detailed methodologies for common experimental procedures involving deuterated fatty acids.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantification of fatty acids in a biological sample using a deuterated internal standard.[4][9][10]

1. Sample Preparation and Lipid Extraction:

- To a known quantity of the biological sample (e.g., 100 µL of plasma or homogenized tissue), add a precise amount of the deuterated fatty acid internal standard solution.

- Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex vigorously for 1 minute.[9]

- Add 0.5 mL of a 0.9% NaCl solution and vortex for an additional 30 seconds.[9]

- Centrifuge the sample at 2000 x g for 5 minutes to induce phase separation.[9]

- Carefully collect the lower organic layer containing the lipids.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

- Dry the extracted lipid sample under a gentle stream of nitrogen.

- Re-dissolve the dried extract in 1 mL of toluene.[3]

- Add 2 mL of 1% sulfuric acid in methanol.[3]

- Seal the container tightly and incubate at 50°C for at least 2 hours.[3]

- After cooling, add 2 mL of saturated NaCl solution and 2 mL of hexane.[3]

- Vortex vigorously and centrifuge to separate the phases.

- Collect the upper hexane layer, which now contains the FAMEs.

3. GC-MS Analysis:

- Inject an aliquot of the FAMEs solution into the GC-MS system.

- The GC oven temperature is programmed with a linear gradient to separate the different FAMEs based on their volatility and interaction with the column's stationary phase.

- The mass spectrometer is set to monitor for specific ions corresponding to the unlabeled fatty acids and the deuterated internal standard.

4. Data Analysis:

- Construct a calibration curve using known concentrations of unlabeled fatty acid standards and a constant concentration of the deuterated internal standard.

- Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

- Use this calibration curve to determine the concentration of the fatty acids in the biological sample.[9]

Tracing Fatty Acid Uptake in Cell Culture

This protocol outlines a method for studying the uptake of deuterated fatty acids in cultured cells.[3][11][12]

1. Preparation of Deuterated Fatty Acid-BSA Complex:

- Prepare a stock solution of fatty acid-free bovine serum albumin (BSA) in serum-free cell culture medium (e.g., 10% w/v).[3]

- Prepare a stock solution of the deuterated fatty acid (e.g., Oleic Acid-d17) in ethanol.[3]

- Slowly add the deuterated fatty acid stock solution to the BSA solution while gently vortexing to facilitate binding.[3]

2. Cell Treatment:

- Plate cells in appropriate culture vessels and grow to the desired confluency (typically 80-90%).[3]

- Aspirate the existing culture medium and wash the cells once with phosphate-buffered saline (PBS).[3]

- Add the serum-free medium containing the deuterated fatty acid-BSA complex to the cells.

- Incubate the cells at 37°C for various time points to measure uptake kinetics.[3]

3. Stopping the Uptake and Lipid Extraction:

- To halt the uptake process, aspirate the treatment medium.

- Immediately wash the cells three times with ice-cold PBS containing 0.5% BSA to remove any unbound fatty acids from the cell surface, followed by a single wash with ice-cold PBS.[3]

- Lyse the cells and solubilize the lipids by adding a 2:1 (v/v) mixture of chloroform:methanol directly to the culture wells.[3]

- Collect the cell lysate and transfer it to a glass tube.

- Induce phase separation by adding 0.25 volumes of a 0.9% NaCl solution.[3]

- Centrifuge to separate the phases and collect the lower organic layer containing the cellular lipids.

4. Analysis:

- The extracted lipids can be dried and stored at -80°C until further analysis.

- Subsequent analysis, such as derivatization to FAMEs followed by GC-MS as described in Protocol 4.1, can be performed to quantify the amount of deuterated fatty acid taken up by the cells.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for a lipidomics experiment utilizing deuterated fatty acids as internal standards.

Caption: A typical lipidomics experimental workflow.

Signaling Pathway: Inhibition of Lipid Peroxidation

Deuterated polyunsaturated fatty acids (D-PUFAs) are used to investigate and mitigate lipid peroxidation, a key process in oxidative stress and ferroptosis. By replacing hydrogen atoms at bis-allylic sites with deuterium, the C-D bond becomes stronger than the C-H bond, thereby inhibiting the initiation and propagation of lipid peroxidation.[7]

Caption: Inhibition of lipid peroxidation by D-PUFAs.

Toxicity Data

As deuteration does not fundamentally alter the chemical nature of a fatty acid, the toxicological properties are generally considered to be the same as the unlabeled compound. Specific quantitative toxicity data, such as LD50 values, for deuterated fatty acids are not widely available. For risk assessment, it is prudent to refer to the toxicological data of the corresponding non-deuterated fatty acid provided in its SDS. For instance, studies on various fatty acid esters have indicated a very low level of acute toxicity, with oral LD50 values greater than 2000 mg/kg bw.[13]

Conclusion

Deuterated fatty acids are powerful tools in modern scientific research. Their safe and effective use hinges on a thorough understanding of the hazards associated with their parent compounds and meticulous handling to preserve isotopic integrity. By following the guidelines outlined in this technical guide, researchers can confidently and safely incorporate deuterated fatty acids into their experimental designs, leading to high-quality, reproducible data that will advance our understanding of lipid metabolism and its role in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. The Interplay Between Oxidative Stress and Lipid Composition in Obesity-Induced Inflammation: Antioxidants as Therapeutic Agents in Metabolic Diseases | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Reinforced lipids - Wikipedia [en.wikipedia.org]

- 8. In vivo study of the biosynthesis of long-chain fatty acids using deuterated water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemview.epa.gov [chemview.epa.gov]

Commercial sources and availability of Heptadecanoic acid-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, availability, and key applications of Heptadecanoic acid-d3. This deuterated odd-chain fatty acid serves as a critical internal standard for mass spectrometry-based quantification of its unlabeled counterpart, heptadecanoic acid, a biomarker for dairy fat intake and a molecule of growing interest in metabolic research.

Commercial Availability and Sourcing

This compound is readily available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. Researchers can procure this internal standard in various quantities to suit diverse experimental needs. Below is a summary of offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |

| Cayman Chemical | This compound | 202528-95-8 | C₁₇H₃₁D₃O₂ | ≥99% deuterated forms (d₁-d₃) | 1 mg, 5 mg, 10 mg, 25 mg |

| BroadPharm | This compound | 202528-95-8 | C₁₇H₃₁D₃O₂ | Not specified | Inquire for details |

| MedChemExpress | This compound | 202528-95-8 | C₁₇H₃₁D₃O₂ | Not specified | Inquire for details |

| CDN Isotopes | This compound | 202528-95-8 | C₁₇H₃₁D₃O₂ | Not specified | Inquire for details |

Note: Purity specifications and available quantities are subject to change. It is recommended to consult the respective supplier's website for the most current information.

Physicochemical Properties and Handling

This compound is a solid at room temperature. For experimental use, it is typically dissolved in organic solvents.[1] Proper storage is crucial to maintain its stability.

| Property | Value |

| Formal Name | heptadecanoic-17,17,17-d3 acid |

| Synonyms | C17:0-d3, FA 17:0-d3, Heptadecylic Acid-d3, Margaric Acid-d3 |

| Molecular Weight | 273.5 |

| Formulation | A solid |

| Solubility | DMF: 25 mg/ml, DMSO: 10 mg/ml, Ethanol: 25 mg/ml |

| Storage | -20°C |

Stock Solution Preparation: To prepare a stock solution, dissolve this compound in an appropriate organic solvent such as ethanol, DMF, or DMSO.[1] For aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer.[2] It is advisable to purge the solvent with an inert gas and store the stock solution at -20°C or -80°C for long-term stability.

Experimental Protocols: Quantification of Fatty Acids

This compound is primarily used as an internal standard in quantitative mass spectrometry workflows to account for variability in sample preparation and instrument response.[1][3] Below are detailed methodologies for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Total Fatty Acid Analysis

This protocol outlines a common workflow for the analysis of total fatty acids in biological samples, such as plasma or tissue, using this compound as an internal standard.[4] The method involves lipid extraction, saponification, derivatization to fatty acid methyl esters (FAMEs), and subsequent GC-MS analysis.

1. Sample Preparation and Lipid Extraction:

-

To a known quantity of sample (e.g., 100 µL of plasma or homogenized tissue), add a precise amount of this compound internal standard solution.

-

Perform a Folch extraction by adding a 2:1 (v/v) chloroform:methanol solution, followed by vortexing.

-

Add a saline solution to induce phase separation.

-

Centrifuge the sample and collect the lower organic layer containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Saponification and Derivatization:

-

Resuspend the dried lipid extract in a methanolic potassium hydroxide solution and incubate to hydrolyze the ester linkages.

-

Acidify the solution with HCl.

-

Extract the free fatty acids with a nonpolar solvent like hexane.

-

Dry the fatty acid extract.

-

Derivatize the fatty acids to FAMEs by adding a reagent such as 14% boron trifluoride in methanol and heating. This step increases the volatility of the fatty acids for GC analysis.

3. GC-MS Analysis:

-

Reconstitute the FAMEs in a suitable solvent (e.g., hexane).

-

Inject an aliquot of the sample into the GC-MS system.

-

GC Conditions (Typical):

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Inlet Temperature: 250-280°C.

-

Oven Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250-300°C) to elute all FAMEs.

-

Carrier Gas: Helium.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. Monitor characteristic ions for heptadecanoic acid methyl ester and its deuterated counterpart.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte (heptadecanoic acid methyl ester) and the internal standard (this compound methyl ester).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Quantify the concentration of heptadecanoic acid in the original sample by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled heptadecanoic acid and a constant concentration of the internal standard.

GC-MS workflow for fatty acid quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for Free Fatty Acid Analysis

This protocol is suitable for the analysis of free (non-esterified) fatty acids and can be adapted for total fatty acids with an initial hydrolysis step. It offers high sensitivity and specificity without the need for derivatization.[5][6]

1. Sample Preparation and Extraction:

-

To a biological sample (e.g., plasma), add a precise amount of this compound internal standard.

-

Precipitate proteins by adding a solvent like methanol or acetonitrile.

-

Perform liquid-liquid extraction to isolate the fatty acids. A common solvent system is hexane or ethyl acetate.

-

Evaporate the organic solvent to dryness.

2. LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

LC Conditions (Typical):

-

Column: A reverse-phase column (e.g., C18 or C8).

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Appropriate for the column dimensions.

-

-

MS/MS Conditions (Typical):

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Heptadecanoic acid: Monitor the transition from the precursor ion (deprotonated molecule, [M-H]⁻) to a characteristic product ion.

-

This compound: Monitor the corresponding mass-shifted transition.

-

-

3. Data Analysis:

-

Similar to the GC-MS protocol, calculate the ratio of the peak area of the analyte to the internal standard.

-

Use a calibration curve to determine the concentration of heptadecanoic acid in the sample.

LC-MS/MS workflow for free fatty acid analysis.

Biological Significance and Metabolic Pathways

Heptadecanoic acid is an odd-chain saturated fatty acid found in dairy products and ruminant fats. Its levels in biological samples can serve as a biomarker for the intake of these foods. Beyond its role as a biomarker, research suggests that odd-chain fatty acids may have biological activities.

β-Oxidation of Heptadecanoic Acid

Like other fatty acids, heptadecanoic acid undergoes β-oxidation in the mitochondria to produce energy. However, because it has an odd number of carbon atoms, the final cycle of β-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.[7][8][9]

Metabolic fate of Heptadecanoic acid via β-oxidation.

Involvement in Signaling Pathways

Emerging research indicates that odd-chain fatty acids may play a role in cellular signaling. For instance, studies have suggested that heptadecanoic acid might influence inflammatory signaling pathways. One such pathway is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway, which is crucial for cytokine signaling. Some evidence suggests that certain odd-chain fatty acids may suppress JAK-STAT signaling, potentially exerting anti-inflammatory effects.

Potential influence of Heptadecanoic acid on the JAK-STAT signaling pathway.

Conclusion

This compound is an indispensable tool for researchers in the fields of metabolomics, nutritional science, and drug development. Its commercial availability and well-established use as an internal standard in robust GC-MS and LC-MS/MS methodologies enable accurate and precise quantification of endogenous heptadecanoic acid. Further research into the biological roles of odd-chain fatty acids may uncover novel therapeutic targets and diagnostic markers, underscoring the continued importance of high-quality stable isotope-labeled standards like this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound, 202528-95-8 | BroadPharm [broadpharm.com]

- 4. lipidmaps.org [lipidmaps.org]

- 5. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lipidmaps.org [lipidmaps.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. aocs.org [aocs.org]

The Gold Standard: A Technical Guide to the Significance of Deuterated Standards in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative analysis, particularly within the pharmaceutical and biotechnology sectors, the pursuit of accuracy, precision, and reliability is paramount. This in-depth technical guide explores the critical role of deuterated internal standards in achieving these goals. By delving into the core principles, experimental applications, and comparative performance data, this document serves as a comprehensive resource for professionals engaged in drug discovery, development, and clinical trial bioanalysis.

Core Principles of Deuterated Internal Standards

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1][2] This subtle yet significant modification makes them ideal internal standards for mass spectrometry-based quantitative assays. The fundamental principle lies in their near-identical chemical and physical properties to the analyte of interest.[1]

Key Advantages:

-

Co-elution with Analyte: In chromatographic separations like liquid chromatography (LC) and gas chromatography (GC), the deuterated standard and the analyte exhibit nearly identical retention times. This co-elution is crucial as it ensures that both compounds experience the same analytical conditions, including potential matrix effects.[1][3]

-

Similar Ionization Efficiency: In the mass spectrometer's ion source, the deuterated standard and the analyte ionize with very similar efficiency.[1]

-

Correction for Variability: By adding a known amount of the deuterated internal standard to every sample, calibrator, and quality control sample at the beginning of the sample preparation process, it is possible to correct for variability introduced during extraction, handling, and injection.[1] Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.[1]

-

Regulatory Acceptance: The use of stable isotope-labeled internal standards is recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[4][5]

Data Presentation: Deuterated vs. Structural Analog Internal Standards

The superiority of deuterated internal standards over other types of internal standards, such as structural analogs, is evident in the improved precision and accuracy of quantitative methods. The following tables summarize comparative data from various studies.

| Performance Parameter | Deuterated Internal Standard (Sirolimus-d3) | Analog Internal Standard (Desmethoxyrapamycin) | Improvement with Deuterated Standard |

| Inter-day Precision (%CV) | 2.7% - 5.7% | 7.6% - 9.7% | Significantly higher precision |

| Accuracy | Results less affected by inter-patient matrix variability | Results were higher compared to the deuterated standard | Improved accuracy and reliability |

Data adapted from a study on the analysis of the immunosuppressant drug sirolimus in whole blood.[1][2][6]

| Performance Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | Key Takeaway |

| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Deuterated IS consistently provides higher accuracy. |

| Precision (%CV) | Typically <10% | Can be >15% | The use of a deuterated IS results in significantly better precision. |

| Matrix Effect | Effectively compensated | Inconsistent compensation | The near-identical nature of deuterated IS ensures it experiences the same matrix effects as the analyte. |

Representative data compiled from principles described in referenced literature.

Experimental Protocols

Detailed and robust experimental protocols are fundamental to successful quantitative analysis. The following are methodologies for common sample preparation techniques where deuterated internal standards are employed.

Protocol 1: Protein Precipitation

This method is a rapid and simple technique for removing proteins from biological samples like plasma or serum.

Materials:

-

Biological sample (e.g., human plasma)

-

Deuterated internal standard working solution

-

Precipitating solvent (e.g., acetonitrile or methanol)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting: In a microcentrifuge tube, aliquot a specific volume of the biological sample (e.g., 100 µL).

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the deuterated internal standard working solution to the sample.

-

Vortexing: Vortex the sample briefly to ensure homogeneity.

-

Protein Precipitation: Add a larger volume of the cold precipitating solvent (e.g., 300 µL of acetonitrile) to the sample.

-

Vortexing and Incubation: Vortex the mixture vigorously for approximately 30 seconds to ensure complete protein precipitation. The sample can be incubated at a low temperature (e.g., -20°C) for about 20 minutes to enhance precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate for subsequent analysis by LC-MS/MS.

Protocol 2: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.

Materials:

-

Biological sample (e.g., human plasma)

-

Deuterated internal standard working solution

-

SPE cartridges (e.g., C18)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., acetonitrile or methanol)

-

SPE vacuum manifold or positive pressure processor

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (mobile phase)

Procedure:

-

Sample Pre-treatment: To a specific volume of the biological sample, add the deuterated internal standard. The sample may require dilution with a buffer to facilitate loading onto the SPE cartridge.

-

Cartridge Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE cartridge.

-

Cartridge Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the cartridge. Do not allow the sorbent to dry.

-

Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate.

-

Washing: Wash the cartridge with the wash solvent (e.g., 1 mL of 5% methanol in water) to remove interfering substances.

-

Elution: Elute the analyte and internal standard from the cartridge with a small volume of the elution solvent (e.g., 1 mL of methanol).

-

Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a specific volume of the reconstitution solvent, which is typically the mobile phase used for the LC-MS/MS analysis. The sample is then ready for injection.

Mandatory Visualizations

Logical Relationship: Internal Standard Selection

Experimental Workflow: Bioanalytical Assay Using a Deuterated Standard

Signaling Pathway: Mechanism of Action of an Immunosuppressant

The Isotope Effect

While deuterated standards are nearly identical to their non-deuterated counterparts, the increased mass of deuterium can sometimes lead to a slight difference in chromatographic retention time, known as the "isotope effect."[1] This can be particularly noticeable in reversed-phase liquid chromatography, where the deuterated compound may elute slightly earlier. While often negligible, a significant isotope effect can lead to differential matrix effects if the analyte and internal standard do not experience the same degree of ion suppression or enhancement at their respective elution times.[7]

Conclusion

Deuterated internal standards are an indispensable tool in modern quantitative analysis, providing a level of accuracy and precision that is often unattainable with other types of internal standards. Their ability to closely mimic the behavior of the analyte throughout the analytical process allows for effective compensation for a wide range of variables, most notably matrix effects. While the initial investment in a deuterated standard may be higher, the long-term benefits of improved data quality, reduced need for sample reanalysis, and increased confidence in study outcomes are invaluable, particularly in regulated environments such as pharmaceutical development and clinical trials.

References

- 1. benchchem.com [benchchem.com]

- 2. Evaluation of a deuterium-labeled internal standard for the measurement of sirolimus by high-throughput HPLC electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highly accurate and precise quantification strategy using stable isotope dimethyl labeling coupled with GeLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sketchviz.com [sketchviz.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Sirolimus Pharmacokinetics Variability Points to the Relevance of Therapeutic Drug Monitoring in Pediatric Oncology | MDPI [mdpi.com]

Methodological & Application

Application Note and Protocol: Quantitative Profiling of Fatty Acids using Heptadecanoic Acid-d3 as an Internal Standard by GC-MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acids are fundamental building blocks of lipids and play crucial roles in cellular structure, energy metabolism, and signaling pathways. Accurate quantification of fatty acid profiles in biological samples is essential for understanding disease pathogenesis and for the development of novel therapeutic agents. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation and quantification of fatty acids.[1][2] To ensure analytical accuracy and correct for variations during sample preparation and analysis, the use of a stable isotope-labeled internal standard is critical.[3][4] Heptadecanoic acid-d3 (C17:0-d3), a deuterated form of the odd-chain saturated fatty acid, serves as an excellent internal standard for this purpose as it is structurally similar to endogenous fatty acids but isotopically distinct, allowing for precise quantification.[3][4][5]